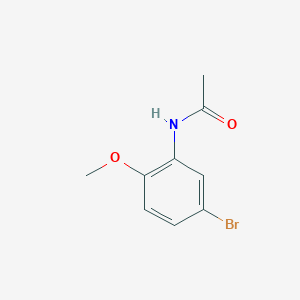

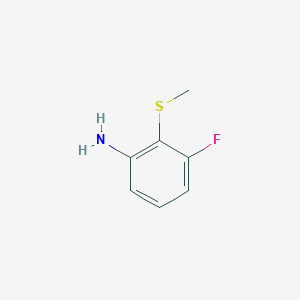

3-Fluor-2-(methylthio)anilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that are subjected to various chemical reactions to introduce different functional groups. For instance, 2-(methylthio)aniline, a compound similar to 3-Fluoro-2-(methylthio)aniline, is synthesized by reacting o-aminothiophenol with methyl iodide . This suggests that the synthesis of 3-Fluoro-2-(methylthio)aniline could potentially be achieved through a similar route, with the introduction of a fluorine atom at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-2-(methylthio)aniline has been studied using techniques such as single crystal X-ray diffraction, which reveals the geometry around the central atom and the mode of ligand coordination . These studies are crucial for understanding how the molecular structure affects the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds containing the aniline group are known to participate in various chemical reactions. For example, a complex of 2-(methylthio)aniline with palladium(II) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water . This indicates that 3-Fluoro-2-(methylthio)aniline could also be involved in similar catalytic processes or other chemical reactions that utilize the aniline moiety or the methylthio group.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the substituents attached to the aromatic ring. The vibrational analysis of related compounds, such as 4-fluoro-3-(trifluoromethyl)aniline, provides insights into the effects of electron-donating and electron-withdrawing groups on the structure and properties of the molecule . Theoretical computations, including density functional theory (DFT), can predict properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP), which are relevant to the reactivity and stability of the compound . These analyses are essential for understanding how the physical and chemical properties of 3-Fluoro-2-(methylthio)aniline might be characterized and predicted.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

“3-Fluor-2-(methylthio)anilin” kann in der Suzuki–Miyaura-Kupplung (SM-Kupplung) verwendet werden, einer weit verbreiteten, übergangsmetallkatalysierten Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Der Erfolg der SM-Kupplung beruht auf einer Kombination von außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organobor-Reagenz .

Synthese von Phenylazobenzen-Sulfonamid-Derivaten

“this compound” wurde bei der Synthese von Phenylazobenzen-Sulfonamid-Derivaten verwendet . Diese Derivate haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und pharmazeutische Chemie.

Pharmazeutische Forschung

“this compound” ist in der DrugBank-Datenbank als experimentelles kleines Molekül aufgeführt . Obwohl keine spezifischen Anwendungen erwähnt werden, deutet dies darauf hin, dass es potenzielle Anwendungen in der pharmazeutischen Forschung haben könnte.

Pflanzenschutzmittel

Die verwandte Verbindung “2-(Methylthio)anilin” wird als wichtiger Rohstoff und Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln verwendet . Es ist möglich, dass “this compound” ähnliche Anwendungen haben könnte.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

While the specific future directions for 3-Fluoro-2-(methylthio)aniline are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP), a related compound, are expected to be discovered in the future . This suggests potential future research directions for 3-Fluoro-2-(methylthio)aniline as well.

Wirkmechanismus

Target of Action

The primary target of 3-Fluoro-2-(methylthio)aniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Biochemical Pathways

The compound belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group . It’s possible that the compound could interact with various biochemical pathways associated with these groups.

Eigenschaften

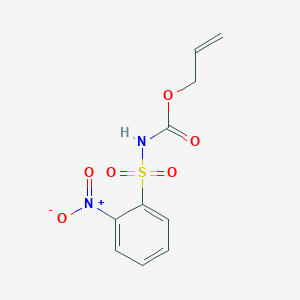

IUPAC Name |

3-fluoro-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIPUGVPPOENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448717 | |

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305811-07-8 | |

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.